molecular formula C20H20N2O3 B5575633 ethyl 8-methoxy-4-[(4-methylphenyl)amino]-3-quinolinecarboxylate

ethyl 8-methoxy-4-[(4-methylphenyl)amino]-3-quinolinecarboxylate

Cat. No.: B5575633
M. Wt: 336.4 g/mol
InChI Key: OFUYOJLOCGSLQF-UHFFFAOYSA-N
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Description

Ethyl 8-methoxy-4-[(4-methylphenyl)amino]-3-quinolinecarboxylate is a synthetic compound that belongs to the quinolinecarboxylate family. It has been extensively studied for its potential use in scientific research, particularly in the field of pharmacology.

Scientific Research Applications

Synthesis and Intermediates

Ethyl 8-methoxy-4-[(4-methylphenyl)amino]-3-quinolinecarboxylate and related compounds are synthesized through various strategies, serving as key intermediates in the development of pharmaceutically active compounds. For instance, practical and large-scale synthesis methods have been developed for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, highlighting the importance of these compounds in pharmaceutical manufacturing due to their efficiency and scalability (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Antimicrobial and Antituberculosis Activity

Compounds derived from this compound have shown promising results in antimicrobial and antituberculosis studies. New derivatives such as 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide have been synthesized and evaluated for their in vitro antituberculosis activity, demonstrating significant effects based on the substituents on the quinoxaline nucleus and indicating their potential as leads for new therapeutic agents (Jaso, Zarranz, Aldana, & Monge, 2005).

Fluorescent Probes for Biological Studies

The synthesis of Zinquin ester and Zinquin acid, which are zinc(II)-specific fluorescing agents, demonstrates the application of this compound derivatives in biological studies. These compounds have been used to study biological zinc(II), showcasing their utility in biochemistry and medicine for probing and visualizing zinc(II) in biological systems (Mahadevan, Kimber, Lincoln, Tiekink, Ward, Betts, Forbes, & Zalewski, 1996).

Bone Resorption Inhibition

Research into the inhibition of bone resorption has revealed that certain derivatives, specifically those acting as H+/K(+)-ATPase inhibitors, can also inhibit bone resorption by osteoclasts, suggesting a dual function that could be relevant for developing treatments for conditions affecting bone density and strength (Sarges, Gallagher, Chambers, & Yeh, 1993).

Future Directions

The study and development of new quinoline derivatives is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and catalysis . Future research on “ethyl 8-methoxy-4-[(4-methylphenyl)amino]-3-quinolinecarboxylate” could involve exploring its potential uses, optimizing its synthesis, and studying its properties in more detail.

Properties

IUPAC Name

ethyl 8-methoxy-4-(4-methylanilino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-25-20(23)16-12-21-19-15(6-5-7-17(19)24-3)18(16)22-14-10-8-13(2)9-11-14/h5-12H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUYOJLOCGSLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C)C=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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